molecular formula C11H17N3 B6322214 3-Methyl-1-(4-methylpyridin-2-yl)piperazine CAS No. 1249928-59-3

3-Methyl-1-(4-methylpyridin-2-yl)piperazine

Cat. No.: B6322214
CAS No.: 1249928-59-3
M. Wt: 191.27 g/mol
InChI Key: XDOKYYDCEMWKRK-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylpyridin-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylpyridin-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, deprotection, and purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperazine or pyridine derivatives.

Scientific Research Applications

3-Methyl-1-(4-methylpyridin-2-yl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-methylpyridin-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-methyl-1-(4-methylpyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-4-13-11(7-9)14-6-5-12-10(2)8-14/h3-4,7,10,12H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOKYYDCEMWKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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